6-Methyl-1-benzothiophene-3-carbonyl chloride
Overview
Description
6-Methyl-1-benzothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C10H7ClOS and a molecular weight of 211.69 . It is also known by the IUPAC name 6-methyl-1H-1lambda3-benzo[b]thiophene-3-carbonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5,13H,1H3 . This code provides a specific representation of the molecule’s structure.It should be stored at a temperature between 28°C . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.
Scientific Research Applications
Synthesis and Reactivity
Synthesis and Reactivity of the (Benzothiophene)Tricarbonylmanganese Cation : This study highlights the reaction of benzothiophene with nucleophiles, producing C7 and C4 additions. This research provides insights into the reactivity of benzothiophene derivatives under specific conditions, which could be relevant for applications involving 6-Methyl-1-benzothiophene-3-carbonyl chloride (Lee, Chung, & Lee, 1996).
Homologization of Aldehydes and Ketones : The application of N-Methyl-C-(trichlorotitanio)formimidoyl Chloride in transforming aldehydes and ketones into α-Hydroxycarboxamides is noteworthy. This process, related to the Passerini reaction, can be indirectly related to this compound due to the involvement of similar carbonyl groups in the reactions (Schiess & Seebach, 1983).
Photoredox Catalysis
- Photoredox-Catalyzed Cascade Annulation : This study demonstrates a photoredox-catalyzed cascade annulation process involving benzothiophenes. The methodology is significant for the synthesis of benzothiophenes and benzoselenophenes, indicating potential applications in photoredox catalysis using this compound (Yan, Xu, Zhou, Chen, & Song, 2018).
Chemical Reactions and Derivatives
Synthesis of Benzothiophene Carboxamide Derivatives : This research involved the synthesis of benzothiophene carboxamide derivatives, highlighting the reactivity of benzothiophene compounds and their potential in synthesizing various chemical derivatives (Sheikha, Hussin, Al-Hiari, Al-qirim, & Shattat, 2011).
Regioselective Synthesis of C3 Alkylated and Arylated Benzothiophenes : This study presents a method for the regioselective synthesis of C3-functionalized benzothiophenes, a process that could be adapted for the functionalization of this compound (Shrives, Fernández‐Salas, Hedtke, Pulis, & Procter, 2017).
Safety and Hazards
The compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If it comes into contact with skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water . If it comes into contact with eyes, they should be rinsed cautiously with water for several minutes .
Properties
IUPAC Name |
6-methyl-1-benzothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMJJFRJVBNAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254030 | |
Record name | 6-Methylbenzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-90-7 | |
Record name | 6-Methylbenzo[b]thiophene-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylbenzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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